molecular formula C11H11N3O7 B579068 N-2-4-Dnp-hydroxy-L-proline crystalline CAS No. 16220-71-6

N-2-4-Dnp-hydroxy-L-proline crystalline

Cat. No.: B579068
CAS No.: 16220-71-6
M. Wt: 297.223
InChI Key: GRVQMGMRXCLMCI-XCBNKYQSSA-N
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Description

N-(2,4-Dinitrophenyl)-L-proline (CAS: 1655-55-6), often abbreviated as N-Dnp-L-proline or Dnp-Pro-OH, is a crystalline derivative of the amino acid L-proline. Its molecular formula is C₁₁H₁₁N₃O₆, with a molecular weight of 281.22 g/mol . The compound features a pyrrolidine ring substituted with a carboxylic acid group and a 2,4-dinitrophenyl (Dnp) moiety at the nitrogen position. The Dnp group introduces strong electron-withdrawing properties, making the compound highly reactive in specific chemical contexts, such as nucleophilic substitution reactions.

Notably, the name "N-2-4-Dnp-hydroxy-L-proline" provided in the query may conflate structural features absent in the available evidence. The compound described here lacks a hydroxyl group on the proline ring; instead, its distinct functionalization arises from the nitro groups on the aromatic substituent. The crystalline form is characterized by a yellow color and is primarily utilized in peptide chemistry and analytical applications due to the Dnp group’s role as a chromophore .

Properties

CAS No.

16220-71-6

Molecular Formula

C11H11N3O7

Molecular Weight

297.223

IUPAC Name

(2S,4R)-1-(2,4-dinitrophenyl)-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11N3O7/c15-7-4-10(11(16)17)12(5-7)8-2-1-6(13(18)19)3-9(8)14(20)21/h1-3,7,10,15H,4-5H2,(H,16,17)/t7-,10+/m1/s1

InChI Key

GRVQMGMRXCLMCI-XCBNKYQSSA-N

SMILES

C1C(CN(C1C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetyl-4-hydroxy-L-proline (cis-/trans- mixture)

  • Structure/Substituents : Contains an acetyl group at the nitrogen and a hydroxyl group at the 4-position of the pyrrolidine ring. The mixture of cis and trans isomers arises from the hydroxyl group’s stereochemistry .
  • Molecular Formula: C₇H₁₁NO₄ (MW: 173.17 g/mol), smaller than N-Dnp-L-proline due to the absence of nitro groups .
  • Solubility : Likely more water-soluble than N-Dnp-L-proline due to the polar acetyl and hydroxyl groups.
  • Applications : Used in studies of collagen metabolism and enzymatic hydroxylation .

L-Hydroxyproline (trans-4-hydroxy-L-proline)

  • Structure/Substituents: Natural amino acid with a hydroxyl group at the 4R position. No N-substituents, distinguishing it from N-Dnp-L-proline .
  • Molecular Formula: C₅H₉NO₃ (MW: 131.13 g/mol), significantly smaller than N-Dnp-L-proline .
  • Physical Properties : Melting point (274°C ), high solubility in water and acids .
  • Applications : Critical in collagen stability and biomedical research .

N-Dodecanoyl-4-hydroxy-L-proline

  • Structure/Substituents: Features a long dodecanoyl chain (C₁₂) at the nitrogen and a 4R-hydroxyl group. The hydrophobic tail contrasts sharply with the aromatic Dnp group in N-Dnp-L-proline .
  • Molecular Formula: C₁₇H₃₁NO₄ (MW: 313.44 g/mol), larger than N-Dnp-L-proline due to the alkyl chain .
  • Applications: Potential use in lipidated peptides or surfactants due to its amphiphilic nature .

N-Methyl-L-proline

  • Structure/Substituents : Substituted with a methyl group at nitrogen; lacks hydroxyl or nitro groups .
  • Molecular Formula: C₆H₁₁NO₂ (MW: 129.16 g/mol), simpler than N-Dnp-L-proline .
  • Reactivity/Solubility: Enhanced solubility in organic solvents due to the nonpolar methyl group; used to study proline’s conformational effects in peptides .

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